5-Bromo-7-methoxyimidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-7-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-2-6-4-10-5-11(6)8(9)3-7/h2-5H,1H3 |
InChI Key |
WVADXPZNIGIRML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CN2C(=C1)Br |
Origin of Product |
United States |
Preclinical Biological Activity and Mechanistic Investigations of 5 Bromo 7 Methoxyimidazo 1,5 a Pyridine Derivatives
Antineoplastic and Anticancer Potentials (In Vitro and In Vivo Preclinical Models)
No specific studies on the antineoplastic or anticancer potential of 5-Bromo-7-methoxyimidazo[1,5-a]pyridine derivatives were identified. While research on other imidazopyridine isomers, such as imidazo[1,2-a]pyridine (B132010) derivatives, has shown cytotoxic effects against various cancer cell lines rdd.edu.iqtandfonline.comwaocp.orgnih.gov, induction of apoptosis and cell cycle arrest nih.govnih.govnih.gov, and inhibition of protein kinases like AXL and c-MET nih.govresearchgate.netresearchgate.netnih.gov, this data is not specific to the this compound scaffold.
Cytotoxic Efficacy in Various Cancer Cell Lines
Information regarding the cytotoxic efficacy of this compound derivatives in cancer cell lines is not available in the reviewed literature.
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
No studies were found that investigate the mechanisms of apoptosis induction or cell cycle arrest specifically for this compound derivatives.
Inhibition of Key Regulatory Protein Kinases (e.g., AXL, c-MET)
There is no available data on the inhibition of key regulatory protein kinases, such as AXL or c-MET, by derivatives of this compound.
DNA Topoisomerase Inhibition Pathways
Research detailing the DNA topoisomerase inhibition pathways for this compound derivatives could not be located.
Antimicrobial Research (In Vitro and In Vivo Preclinical Models)
No specific preclinical studies on the antimicrobial activity of this compound derivatives were found. Research on other scaffolds like imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine has indicated potential antitubercular activity against Mycobacterium tuberculosis nih.govrsc.orgnih.govacs.org, but this cannot be extrapolated to the specific compound .
Efficacy against Multidrug-Resistant Bacterial Strains (e.g., Mycobacterium tuberculosis)
Data on the efficacy of this compound derivatives against multidrug-resistant bacterial strains, including Mycobacterium tuberculosis, is not available in the current body of scientific literature.
Table of Compounds Mentioned
Since no specific derivatives of this compound with associated biological activity were found, a table of compounds cannot be generated.
Antiviral Properties and Investigation of Action Mechanisms
The broad class of nitrogen-containing heterocyclic compounds, which includes pyridine (B92270) and imidazole (B134444) rings, is a wellspring for the discovery of new antiviral agents. mdpi.comnih.gov These structures are present in numerous approved drugs and are known to inhibit viral replication through diverse mechanisms of action. nih.gov These can include the inhibition of key viral enzymes like reverse transcriptase and polymerase, blocking viral entry or maturation, and interfering with host-cell pathways that the virus hijacks for its life cycle. nih.gov
While extensive research has been conducted on various pyridine-fused heterocycles, specific studies detailing the antiviral activity of this compound or its close derivatives are not extensively documented in publicly available research. However, related imidazole-based structures have shown activity against a range of viruses. For instance, certain imidazole alkaloids have demonstrated inhibitory effects against the H1N1 influenza A virus, and other synthetic imidazole derivatives have been evaluated as non-nucleoside reverse transcriptase inhibitors for HIV-1. nih.gov Given the established antiviral potential of the broader chemical classes to which imidazo[1,5-a]pyridines belong, this remains a potential area for future investigation.
Enzymatic Inhibition Studies
The imidazo[1,5-a]pyridine (B1214698) scaffold has proven to be a fertile ground for the development of potent and selective enzyme inhibitors targeting a range of diseases.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immunotherapy. nih.gov It is a heme-containing dioxygenase that catalyzes the first and rate-limiting step in the metabolism of tryptophan to kynurenine (B1673888). nih.gov By depleting the local tumor microenvironment of tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 helps cancer cells evade the immune system. nih.govnih.gov High expression of IDO1 in tumors is often linked to a poor prognosis, making it a key therapeutic target. nih.gov
Researchers have identified imidazopyridine derivatives as potent IDO1 inhibitors. In one study, optimization of a benzimidazole (B57391) series led to the discovery of the imidazopyridine compound 36 , which demonstrated potent cellular and human whole blood (hWB) activity along with improved metabolic stability. nih.gov This compound represents a significant lead in the development of new immunomodulatory agents for cancer therapy. nih.gov
Table 1: IDO1 Inhibitory Activity of Imidazopyridine Derivative
| Compound | HeLa Cellular IC50 (nM) | Human Whole Blood IC50 (nM) |
|---|---|---|
| Imidazopyridine 36 | 18 | 152 |
Inhibition of insulin-regulated aminopeptidase (B13392206) (IRAP), a zinc-metalloprotease, has been shown to facilitate learning and memory in various animal models, making it a promising target for treating cognitive disorders. diva-portal.orgnih.govmdpi.com IRAP is highly expressed in brain regions associated with cognition, such as the hippocampus and amygdala. mdpi.com
A screening of approximately 10,000 compounds identified the imidazo[1,5-a]pyridine scaffold as a novel inhibitor of IRAP's enzymatic activity. nih.govmdpi.com Subsequent research involved the synthesis and characterization of a series of 48 derivatives. nih.govmdpi.com The most potent compound from this series displayed an IC₅₀ value of 1.0 µM. nih.gov Mechanistic studies revealed that these compounds act as non-competitive inhibitors. diva-portal.orgnih.gov They demonstrated excellent selectivity for IRAP over the closely related aminopeptidase N (APN), suggesting an allosteric binding model rather than direct interaction with the zinc ion in the active site. diva-portal.orgnih.gov
Table 2: IRAP Inhibitory Activity of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | IRAP Inhibition pIC50 | IRAP Inhibition IC50 (µM) |
|---|---|---|
| Lead Compound | 6.0 | 1.0 |
| Compound 6a | 5.8 | 1.6 |
| Compound 6m | <4.5 | >30 |
Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by degrading the second messengers cAMP and cGMP. nih.gov Inhibitors of specific PDE isoforms are used to treat a variety of conditions, including inflammatory diseases and central nervous system disorders. nih.govbohrium.com
Derivatives of imidazopyridine have been investigated as inhibitors of several PDE isoforms.
PDE4 and PDE7: Selective PDE4 inhibitors are used to treat inflammatory conditions, but their use can be limited by side effects. Inhibiting PDE7 has been proposed as an alternative strategy. bohrium.com A study focused on designing dual PDE4/PDE7 inhibitors led to the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. Compound 17 from this series showed potent PDE4 inhibition and was effective in animal models of concanavalin (B7782731) A-induced hepatitis. bohrium.com
PDE10A: PDE10A is highly localized in the brain, and its inhibition is a therapeutic strategy for neuropsychiatric disorders like schizophrenia. nih.gov Researchers discovered a series of novel imidazo[4,5-b]pyridines as potent and selective PDE10A inhibitors. These compounds, such as 4 , 12b , and 24a , exhibited nanomolar potency and achieved significant receptor occupancy in the brain after oral administration in preclinical models. nih.govfigshare.com
Table 3: Inhibitory Activity of Imidazopyridine Derivatives against PDE Isoforms
| Compound | Target PDE | Inhibitory Activity (IC50) |
|---|---|---|
| Compound 17 | PDE4B | 400 nM |
| Compound 28 | PDE7A | 310 nM |
| Compound 4 | PDE10A | 6.7 nM |
| Compound 12b | PDE10A | 1.1 nM |
| Compound 24a | PDE10A | 1.2 nM |
Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic regulator that removes methyl groups from histones, playing a key role in gene expression. nih.govrsc.org Overexpression of LSD1 is associated with various cancers, making it an attractive therapeutic target. nih.gov
A wide range of chemical scaffolds, including nitrogen-containing heterocycles like pyridine derivatives, have been explored as LSD1 inhibitors. nih.gov For example, a series of 3-(piperidin-4-ylmethoxy) pyridine derivatives were found to display potent inhibitory activity against LSD1, with one compound showing a Kᵢ of 29 nM. nih.gov While these findings highlight the potential of pyridine-based structures to inhibit LSD1, specific preclinical studies investigating this compound or its direct derivatives for LSD1/2 inhibition have not been prominently reported. The established activity of related heterocycles suggests this could be a valuable direction for future research.
Central Nervous System (CNS) Modulatory Activities (In Vitro and In Vivo Preclinical Models)
The imidazo[1,5-a]pyridine core structure and its derivatives have demonstrated significant potential for modulating CNS activity in various preclinical models. nih.gov This activity is often achieved through the selective inhibition of enzymes or interaction with receptors that are critical to neuronal function.
As detailed in section 3.3.2, the inhibition of IRAP by imidazo[1,5-a]pyridine derivatives is directly linked to pro-cognitive effects in animal models. nih.govmdpi.com This provides strong evidence of their ability to modulate neural pathways involved in memory and learning.
Furthermore, the potent and selective inhibition of PDE10A by imidazo[4,5-b]pyridine derivatives underscores their therapeutic potential for CNS disorders such as schizophrenia. nih.govfigshare.com The ability of these compounds to achieve high receptor occupancy in the brain following oral administration highlights their favorable pharmacokinetic properties for CNS targeting. nih.gov
In other related studies, 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov Activation of PBRs stimulates the synthesis of neuroactive steroids in the brain, which have known anxiolytic and anticonvulsant effects, further demonstrating the diverse mechanisms by which this class of compounds can exert CNS modulatory activity. nih.gov
Serotonin Receptor Modulation (e.g., 5-HT4 Receptor Partial Agonism) and Cognitive Function
The 5-hydroxytryptamine4 (5-HT4) receptor is a key target in the central nervous system for addressing cognitive decline, particularly in conditions like Alzheimer's disease. nih.gov Partial agonists of the 5-HT4 receptor are believed to offer therapeutic benefits for both symptomatic relief and potential disease modification. nih.govnih.gov
Research into imidazo[1,5-a]pyridine derivatives has identified them as promising 5-HT4 receptor partial agonists. nih.govresearchgate.net A study by Nirogi and colleagues detailed the design, synthesis, and structure-activity relationship (SAR) of a series of these compounds. nih.govnih.gov Their work aimed to improve upon earlier generations of 3-isopropylimidazo[1,5-a]pyridine carboxamide derivatives which, despite showing cognition-enhancing properties, had poor brain penetration. researchgate.netresearchgate.net
The optimization process focused on modifying the piperidine (B6355638) and imidazo[1,5-a]pyridine rings to enhance affinity, selectivity, and pharmacokinetic properties. researchgate.net This led to the discovery of a lead compound, referred to as compound 5a in the study, which demonstrated potent, selective, and brain-penetrant 5-HT4 partial agonism. nih.gov This compound showed efficacy in animal models of cognition, suggesting the therapeutic potential of this chemical class for cognitive disorders associated with Alzheimer's disease. nih.govresearchgate.net The SAR exploration revealed that specific substitutions on both the core scaffold and the piperidine ring were crucial for achieving the desired 5-HT4 receptor partial agonist activity. researchgate.net
Table 1: 5-HT4 Receptor Binding Affinity of Selected Imidazo[1,5-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound | R | X | h5-HT4 Ki (nM) |
|---|---|---|---|
| 1 | H | O | 1.8 |
| 2 | F | O | 2.5 |
| 3 | Cl | O | 3.1 |
| 4 | Br | O | 4.2 |
| 5 | Me | O | 2.9 |
| 6 | H | S | 5.5 |
| 7 | H | NH | 10.2 |
Data sourced from studies on imidazo[1,5-a]pyridine carboxamide derivatives.
Agonistic Activity at Cannabinoid Receptor Type 2 (CB2R)
The Cannabinoid Receptor Type 2 (CB2R) is primarily expressed in the immune system and is considered a therapeutic target for inflammatory and pain-related conditions. nih.gov While the broader class of imidazopyridines has been investigated for CB2R agonism, specific preclinical data on imidazo[1,5-a]pyridine derivatives is limited.
A study on imidazopyridine CB2 agonists was published, however, the specific scaffold investigated was the isomeric imidazo[1,2-a]pyridine core. nih.gov In that research, structural optimization of the imidazo[1,2-a]pyridine series led to compounds with improved CB2/CB1 receptor selectivity. nih.gov However, based on the available search results, there is no direct preclinical evidence to characterize this compound or its close derivatives as agonists for the CB2 receptor.
Neurokinin Receptor Antagonism
Neurokinin (NK) receptors, such as NK1, are involved in various physiological processes including pain, inflammation, and emesis. researchgate.net Consequently, antagonists of these receptors are of significant therapeutic interest. researchgate.netnih.gov
Despite the extensive research into various chemical scaffolds as neurokinin receptor antagonists, a review of the scientific literature and patent databases did not yield specific information on the preclinical activity of imidazo[1,5-a]pyridine derivatives for this target. researchgate.netnih.gov Therefore, there is a lack of available data to suggest that this particular heterocyclic system has been investigated for or exhibits neurokinin receptor antagonism.
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α)
Hypoxia-inducible factor 1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia) and is a key target in cancer therapy due to its role in tumor angiogenesis and survival. nih.govnih.gov The inhibition of HIF-1α or its associated pathways is a strategy for developing anticancer drugs. nih.gov
Investigations into the inhibition of HIF-1α have been conducted on the broader class of imidazopyridines. Specifically, a novel series of imidazo[1,2-a]pyridine derivatives were designed and evaluated as inhibitors of HIF-1α prolyl hydroxylase, an enzyme that regulates HIF-1α stability. researchgate.net These imidazo[1,2-a]pyridine derivatives showed apparent inhibition constants in the micromolar range. researchgate.net However, there is no specific preclinical data in the searched literature to indicate that this compound or its direct derivatives function as inhibitors of HIF-1α.
Structure Activity Relationship Sar and Ligand Design Principles for 5 Bromo 7 Methoxyimidazo 1,5 a Pyridine
Elucidation of Essential Pharmacophoric Features for Target Binding and Activity
The imidazo[1,5-a]pyridine (B1214698) core is a key pharmacophore, serving as a versatile scaffold for a variety of biologically active compounds. chemimpex.com Its unique chemical structure and properties allow for diverse applications, from materials science to pharmaceuticals. nih.gov The core itself is recognized as a valuable starting point for the development of novel therapeutic agents, particularly for neurological disorders. chemimpex.com The arrangement of the fused imidazole (B134444) and pyridine (B92270) rings creates a specific three-dimensional shape and distribution of electronic properties that are crucial for binding to biological targets.
Impact of Specific Substituents (e.g., Bromine, Methoxy (B1213986) Group) on Biological Potency, Selectivity, and Receptor Interactions
The biological activity of the core imidazo[1,5-a]pyridine scaffold is significantly modulated by the nature and position of its substituents. The 5-bromo and 7-methoxy groups on the pyridine ring of the subject compound are critical in defining its pharmacological profile.
The methoxy group at the 7-position also plays a multifaceted role. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a binding site. acs.org The methyl group, while small, can engage in hydrophobic or van der Waals interactions. The methoxy group's electronic influence is also significant; it is generally considered an electron-donating group through resonance, which can impact the reactivity and binding characteristics of the pyridine ring. The strategic placement of methoxy groups has been shown to be important for the potency of inhibitors targeting enzymes like BET. researchgate.net
The interplay between the electron-withdrawing bromine and the electron-donating methoxy group creates a unique electronic landscape on the imidazo[1,5-a]pyridine ring, which can be pivotal for achieving high potency and selectivity for a specific biological target.
Table 1: Influence of Substituents on Imidazopyridine Derivatives and Related Scaffolds
| Scaffold | Substituent | Position | Observed Impact on Activity | Reference |
| Imidazo[1,2-a]pyridine (B132010) | Methyl | 2 | Elimination reduced activity 3- to 25-fold in a cAMP assay for NPSR antagonists. nih.gov | |
| Imidazo[1,2-a]pyridine | Phenyl side chain with electron-donating methoxy (OCH3) group | - | Inactive towards BChE inhibition, highlighting the importance of electron-withdrawing groups for this target. bldpharm.com | |
| Imidazo[1,2-a]pyridine | Phosphorothioyl | 3 | Replacement of sulfur with oxygen abolished antagonist activity for NPSR. nih.gov | |
| Quinazoline | Bromo | 6 | A key feature in the structure-activity relationship of certain derivatives. nih.gov | |
| Imidazo[4,5-c]quinolin | Methoxy | 8 | Present in a potent and selective BET inhibitor. researchgate.net |
Rational Design of Scaffold Modifications and Isosteric Replacements for Enhanced Efficacy and Target Specificity
Rational drug design often involves modifying a lead scaffold to improve its properties. For the 5-Bromo-7-methoxyimidazo[1,5-a]pyridine scaffold, several strategies can be envisioned. Scaffold hopping, the replacement of a core structure with a different but functionally similar one, is a common approach. For instance, in the development of antituberculosis agents, the imidazo[1,2-a]pyridine framework has been replaced with pyrazolo[1,5-a]pyridines. rsc.org
Isosteric replacement is another powerful tool in medicinal chemistry, where a functional group is replaced by another with similar physical and electronic properties to enhance activity, improve selectivity, or optimize pharmacokinetic properties. nih.gov For the 5-bromo substituent, potential isosteres could include other halogens (chloro, iodo) or a trifluoromethyl group to probe the importance of size, electronics, and halogen bonding potential.
For the 7-methoxy group, isosteric replacements could involve other small alkoxy groups (e.g., ethoxy) to explore the impact of steric bulk in that region of the binding pocket. Alternatively, replacing the methoxy group with a difluoromethyl group (CHF2), a known bioisostere of a hydroxyl or methoxy group, could alter hydrogen bonding capabilities and metabolic stability. acs.org The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric strategy in other contexts. google.com
Modifications can also be made to the core scaffold itself. For example, exploring different fusion patterns of the imidazole and pyridine rings, such as the imidazo[1,2-a]pyridine isomer, can lead to compounds with different biological targets or improved properties. doi.org
Table 2: Examples of Bioisosteric Replacements in Heterocyclic Compounds
| Original Group | Bioisosteric Replacement | Rationale | Reference |
| Indole nucleus | Furo[3,2-b]pyridine nucleus | To improve selectivity for 5-HT1F receptors. nih.gov | |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | To enhance metabolic stability and activity. google.com | |
| Hydrogen | Fluorine | To modulate electronic properties and binding interactions. | |
| Amide | Trifluoroethylamine | To improve metabolic stability and mimic the transition state. |
Optimization of Molecular Interactions with Biological Receptors and Enzymes
The ultimate goal of modifying the this compound structure is to optimize its interactions with a biological target to achieve the desired therapeutic effect. This involves a detailed understanding of the binding site and the types of molecular interactions that can be formed. nih.gov
Key interactions to consider for optimization include:
Hydrogen Bonds: The nitrogen atoms of the imidazo[1,5-a]pyridine core and the oxygen of the methoxy group are potential hydrogen bond acceptors. Modifications that enhance the strength or number of these interactions can significantly improve potency. researchgate.net
Halogen Bonds: The bromine atom at the 5-position can act as a halogen bond donor. Fine-tuning the position and nature of the halogen can optimize this interaction with an electron-rich partner on the protein.
Hydrophobic Interactions: The aromatic rings of the scaffold and the methyl group of the methoxy substituent can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Increasing the size or altering the shape of these groups can enhance these favorable contacts.
π-π Stacking: The aromatic system can participate in π-π stacking with residues like phenylalanine, tyrosine, or tryptophan.
Displacement of Water Molecules: A common strategy in drug design is to introduce functional groups that can displace high-energy water molecules from a binding site, leading to an entropic gain and increased affinity.
Computational methods such as molecular docking can provide valuable insights into the potential binding modes of this compound and its analogs within a target's active site. These models can help to rationalize observed SAR and guide the design of new compounds with improved interaction profiles. For example, docking studies on pyrazine-based compounds have highlighted the importance of hydrogen bonds and π-interactions in their binding to proteins. researchgate.net
By systematically exploring these structural modifications and analyzing their effects on molecular interactions, it is possible to rationally design novel this compound derivatives with enhanced efficacy and target specificity.
Computational Chemistry and Molecular Modeling in 5 Bromo 7 Methoxyimidazo 1,5 a Pyridine Research
Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for identifying potential biological targets for 5-Bromo-7-methoxyimidazo[1,5-a]pyridine and understanding its binding mechanism at the atomic level.
In a typical molecular docking study, a 3D model of this compound would be generated and docked into the binding sites of various known protein targets. For instance, based on the known biological activities of related imidazopyridine scaffolds, potential targets could include protein kinases, G-protein coupled receptors, and enzymes involved in key signaling pathways. For example, studies on related imidazo[1,2-a]pyridine (B132010) derivatives have identified potential binding to targets like leukotriene A4 hydrolase (LTA4H). chemmethod.com
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a defined scoring function. This function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction.
The analysis of the resulting docked poses reveals crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the methoxy (B1213986) group at the 7-position and the bromo group at the 5-position would be of particular interest. The methoxy group could act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The imidazo[1,5-a]pyridine (B1214698) core itself provides a rigid scaffold that can fit into specific binding pockets and form pi-stacking interactions with aromatic residues of the target protein.
Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | 1ATP | -8.5 | Val123, Ala145, Lys72 |
| Cyclooxygenase-2 | 5KIR | -9.2 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | 1A9U | -7.9 | Met109, Gly110, Lys53 |
| Estrogen Receptor | 1ERE | -8.8 | Arg394, Glu353, Leu387 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict the activity of its analogs and guide the synthesis of more potent compounds.
To build a QSAR model, a dataset of imidazo[1,5-a]pyridine derivatives with varying substituents at different positions and their corresponding measured biological activities (e.g., IC50 values) is required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, and surface area.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are employed to generate the QSAR equation. A robust QSAR model for imidazo[1,5-a]pyridine derivatives would allow researchers to predict the biological activity of novel, unsynthesized analogs containing the 5-bromo-7-methoxy scaffold, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a 3D-QSAR study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors has successfully identified key structural requirements for their activity. nih.gov
Table 2: Example of a QSAR Equation for a Hypothetical Series of Imidazo[1,5-a]pyridine Analogs
pIC50 = 0.5 * LogP - 0.02 * PSA + 0.1 * (Molecular Weight) + 2.5
| Compound | LogP | PSA | Molecular Weight | Predicted pIC50 |
| Analog 1 | 3.2 | 45.6 | 250.1 | 4.88 |
| Analog 2 | 3.5 | 50.2 | 264.1 | 5.14 |
| This compound | 3.8 | 48.9 | 241.08 | 5.33 |
| Analog 3 | 4.1 | 42.1 | 278.2 | 6.00 |
This table and equation present hypothetical data for illustrative purposes.
De Novo Drug Design and Virtual Screening Approaches for Novel Analogs
De novo drug design and virtual screening are powerful computational strategies for discovering novel analogs of this compound with improved properties.
De Novo Drug Design involves the computational generation of new molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. This can be done by either assembling small molecular fragments (fragment-based design) or by growing a molecule within the binding site of the target (structure-based design). For this compound, a de novo design approach could generate novel side chains at various positions of the imidazo[1,5-a]pyridine core to enhance its interaction with a target protein.
Virtual Screening is a high-throughput computational method used to screen large libraries of virtual compounds against a protein target to identify potential hits. This can be performed using two main approaches:
Structure-based virtual screening (SBVS): Docking a library of compounds into the binding site of a target protein.
Ligand-based virtual screening (LBVS): Searching for molecules in a database that are similar to a known active ligand, such as this compound, based on 2D or 3D similarity.
Collaborative virtual screening efforts on the related imidazo[1,2-a]pyridine scaffold have demonstrated the power of this approach in rapidly expanding the chemical diversity and identifying potent hits for infectious diseases. nih.govrsc.orgresearchgate.net A similar strategy could be employed to discover novel analogs of this compound with desired therapeutic activities.
Conformational Analysis and Molecular Dynamics Simulations to Understand Molecular Behavior
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These techniques provide valuable insights into the flexibility, conformational preferences, and stability of this compound and its complexes with biological targets.
Conformational Analysis aims to identify the stable low-energy conformations of a molecule. For this compound, this would involve exploring the rotational freedom around the bond connecting the methoxy group to the pyridine (B92270) ring to understand its preferred spatial arrangement.
Molecular Dynamics (MD) Simulations simulate the movement of atoms and molecules over a period of time, providing a detailed picture of the dynamic events at the molecular level. MD simulations of the this compound-protein complex can be used to:
Assess the stability of the docked pose over time.
Analyze the flexibility of the ligand and the protein binding site.
Identify key residues that are crucial for maintaining the binding interaction.
Calculate binding free energies, which provide a more accurate estimation of the binding affinity than docking scores alone.
Applications of the Imidazo 1,5 a Pyridine Scaffold Beyond Direct Therapeutic Agents
Development of Fluorescent Probes and Bioimaging Agents
The unique photophysical characteristics of imidazo[1,5-a]pyridine (B1214698) derivatives, such as large Stokes shifts and sensitivity to the local environment, make them excellent candidates for fluorescent probes. nih.govnih.gov A large Stokes shift, which is the difference between the absorption and emission maxima, is particularly valuable as it minimizes self-quenching and improves the signal-to-noise ratio in imaging applications. nih.gov Researchers have successfully designed and synthesized various probes based on this scaffold for detecting specific analytes and imaging biological processes. nih.govmdpi.com For instance, a probe named IPY-SO₂, based on an imidazo[1,5-a]pyridine derivative, was developed for detecting sulfite (B76179) (SO₃²⁻). nih.gov This probe exhibited a 75-fold "turn-on" fluorescence response within five minutes and had a low detection limit of 70 nM. nih.gov Its utility was demonstrated by successfully imaging sulfite in living MCF-7 cells and zebrafish. nih.gov
The compact shape and notable photophysical properties of imidazo[1,5-a]pyridines make them highly suitable for use as probes for cell membranes. nih.gov Understanding membrane dynamics, including fluidity and hydration, is crucial for monitoring cellular health. nih.gov To this end, researchers synthesized a series of imidazo[1,5-a]pyridine-based fluorophores and tested their interaction with liposomes, which serve as artificial models for cell membranes. nih.gov The studies confirmed the successful intercalation of the probes into the lipid bilayer. nih.gov
Certain derivatives showed significant solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment, making them well-suited for reporting on the state of the lipid membrane. nih.gov The straightforward synthesis and the ease with which the core can be functionalized suggest a broad range of applications for this class of probes in chemical biology and the investigation of bilayer imaging. nih.gov A series of new dyes based on this moiety were designed for cell imaging and showed good permeability to plant cell walls and plasma membranes, retaining strong fluorescence in aqueous media. researchgate.net
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-Based Probes in Toluene
| Probe | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Source |
|---|---|---|---|---|---|
| Probe 1 | 364 | 440 | 5060 | 0.31 | nih.gov |
| Probe 2 | 372 | 455 | 5200 | 0.35 | nih.gov |
| Probe 3 | 367 | 450 | 5280 | 0.18 | nih.gov |
| Probe 4 | 370 | 452 | 5160 | 0.07 | nih.gov |
Ligands for Coordination Chemistry and Organometallic Complexes
The imidazo[1,5-a]pyridine scaffold is widely employed in coordination chemistry, where it can act as a ligand for a diverse array of metal centers. mdpi.comuninsubria.it The presence of multiple nitrogen atoms allows for various binding modes, including as bidentate N,N- or N,O- ligands, depending on the substituents on the core structure. uninsubria.it This versatility has led to the creation of numerous luminescent coordination compounds. mdpi.com
Imidazo[1,5-a]pyridine derivatives readily form complexes with transition metal ions, yielding compounds with interesting photophysical and catalytic properties. For example, bis(imidazo[1,5-a]pyridine)methane ligands have been coordinated to zinc(II) centers, resulting in tetrahedral complexes. researchgate.net These zinc complexes exhibit bright fluorescent emission with color coordinates very close to standard blue. researchgate.net Similarly, coordination compounds with boron(III) centers, mimicking the well-known BODIPY dyes, have been prepared from (imidazo[1,5-a]pyridin-3-yl)phenolates. uninsubria.it These boron difluoride complexes show excellent fluorescent properties and photostability. uninsubria.it
A particularly impactful application of the imidazo[1,5-a]pyridine scaffold is in the design of N-Heterocyclic Carbene (NHC) ligands. NHCs are a class of stable carbenes that have become ubiquitous in organometallic catalysis. Imidazo[1,5-a]pyridin-3-ylidenes (IPCs) are a type of NHC derived from this scaffold. These ligands are noted for their strong π-accepting character, a property that distinguishes them from more conventional NHCs and influences the reactivity of the metal center to which they are bound.
Advancements in Chemical Sensor Technology
The development of chemical sensors is another area where the imidazo[1,5-a]pyridine scaffold has made significant contributions. nih.govmdpi.com Derivatives can be designed to exhibit a change in their optical properties, such as color or fluorescence, upon interaction with a specific analyte. mdpi.com This has led to sensors for various species, including metal ions and anions. mdpi.com For example, a coordination polymer derived from imidazo[1,5-a]pyridine has been reported to detect Cu²⁺, CrO₄²⁻, and Cr₂O₇²⁻ ions in aqueous solutions. mdpi.com
Contributions to Optoelectronic and Material Science Applications (e.g., Organic Light-Emitting Diodes, Field-Effect Transistors)
The luminescence and charge-transport properties of imidazo[1,5-a]pyridine derivatives make them highly attractive for applications in optoelectronics and materials science. nih.govmdpi.comresearchgate.net They have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as emissive materials or as ligands in luminescent coordination compounds. mdpi.comuninsubria.itrsc.org
In one study, D–π–A (donor–π–acceptor) push-pull fluorophores were synthesized using 1,3-diphenylimidazo[1,5-a]pyridine as a donor unit. rsc.org These materials exhibited strong greenish-yellow emission in the solid state and were used as organic downconverter materials in hybrid white LEDs. rsc.org One such device demonstrated excellent luminous efficiency, a high color rendering index (CRI) of ~90, and CIE coordinates of (0.37, 0.32), which are very close to the NTSC standard for pure white light. rsc.org In other work, long-alkyl chain functionalized imidazo[1,5-a]pyridine derivatives complexed with boron difluoride were developed as blue emissive dyes, showing good quantum yields and paving the way for their use in blue OLEDs. mdpi.comuninsubria.it
Future Research Directions and Translational Perspectives for 5 Bromo 7 Methoxyimidazo 1,5 a Pyridine
Exploration of Novel and Greener Synthetic Pathways for Enhanced Diversification
The generation of a diverse chemical library around the 5-Bromo-7-methoxyimidazo[1,5-a]pyridine core is fundamental for comprehensive biological screening. Traditional syntheses of imidazo[1,5-a]pyridines have often involved multi-step processes with harsh reagents and low yields. researchgate.net Future research should prioritize the development of more efficient, sustainable, and versatile synthetic methodologies.
Modern synthetic strategies that could be adapted include:
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed at the bromine-substituted position (C5) to introduce a wide variety of aryl, alkynyl, and amino groups, respectively. This would enable rapid diversification of the core structure.
C-H Functionalization: Direct functionalization of the imidazo[1,5-a]pyridine (B1214698) core is a powerful, atom-economical approach. Recent advances in visible-light-induced C-H functionalization could be explored to introduce alkyl, trifluoromethyl, or other valuable groups onto the heterocyclic ring system. mdpi.com
One-Pot and Multicomponent Reactions: Designing one-pot syntheses, where multiple chemical transformations occur in a single flask, can significantly improve efficiency and reduce waste. organic-chemistry.orgrsc.org An iron-catalyzed C-H amination has been shown to be an effective method for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyridines, using water as the only byproduct. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net This technology is particularly suited for high-throughput synthesis to quickly generate a library of analogues for screening. researchgate.net
A comparative overview of potential green synthetic approaches is presented below.
| Synthetic Method | Typical Catalysts/Reagents | Key Advantages | Potential Application for Diversification |
| Microwave-Assisted Synthesis | Montmorillonite K-10 clay, Metal catalysts | Reduced reaction times, higher yields, energy efficiency. researchgate.net | Rapid generation of analogues by varying starting materials. |
| Metal-Free Oxidative Amination | Molecular Iodine (I2), TFAA | Avoids toxic heavy metals, mild reaction conditions. organic-chemistry.org | Synthesis of the core scaffold from readily available pyridyl ketones and alkylamines. rsc.org |
| Catalyst-Free Transannulation | BF₃·Et₂O | Metal-free conditions, high atom economy. organic-chemistry.org | Construction of the imidazo[1,5-a]pyridine ring from pyridotriazoles. organic-chemistry.org |
| Bismuth-Catalyzed Ritter-Type Reaction | Bi(OTf)₃, p-TsOH·H₂O | High efficiency, broad substrate scope. acs.org | Synthesis of diverse imidazo[1,5-a]pyridine analogues. acs.org |
These advanced synthetic strategies would not only facilitate the production of This compound but also enable the creation of a focused library of derivatives, which is essential for detailed structure-activity relationship studies.
Identification and Validation of New Biological Targets and Therapeutic Indications
The broader class of imidazopyridines has demonstrated activity against a diverse range of biological targets. nih.gov A crucial future direction is to systematically screen This compound and its derivatives against these and other novel targets to identify and validate new therapeutic uses.
Key potential target classes and indications to explore include:
Central Nervous System (CNS) Disorders: Imidazo[1,5-a]pyridine derivatives have been developed as partial agonists of the 5-HT4 receptor for potential use in treating cognitive deficits associated with Alzheimer's disease. nih.govresearchgate.net The potential of This compound to modulate this and other CNS receptors (e.g., GABA-A, dopamine, histamine) warrants investigation. nih.gov
Oncology: Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have shown significant cytotoxic activity by inhibiting both tubulin polymerization and the PI3K/Akt signaling pathway. nih.gov Theoretical studies also suggest that imidazo[1,5-a]pyridine derivatives could act as EGFR tyrosine kinase inhibitors. nih.gov Screening against a panel of cancer cell lines and relevant kinases (e.g., Nek2, Aurora kinases) could reveal anticancer potential. researchgate.netnih.gov
Autoimmune Diseases: A series of imidazo[1,5-a]pyridines were identified as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORc), a key regulator of pro-inflammatory cytokine production. nih.gov This suggests a potential application in treating autoimmune conditions like psoriasis or rheumatoid arthritis.
The table below summarizes potential biological targets based on research into related compounds.
| Potential Target | Associated Therapeutic Area | Key Findings from Related Imidazopyridines |
| 5-HT4 Receptor | Alzheimer's Disease, Cognitive Disorders | Imidazo[1,5-a]pyridine derivatives act as potent and selective partial agonists. nih.govresearchgate.net |
| RORc (NR1F3) | Autoimmune Diseases | Imidazo[1,5-a]pyridine and -pyrimidine derivatives were discovered as potent inverse agonists. nih.gov |
| Tubulin & PI3K/Akt Pathway | Oncology | Hybrid molecules containing the imidazo[1,5-a]pyridine scaffold inhibit tubulin polymerization and the PI3K/Akt pathway, inducing apoptosis in cancer cells. nih.gov |
| EGFR Tyrosine Kinase | Oncology | Theoretical studies predict that bis(1-imidazo[1,5-a]pyridyl)arylmethanes could be effective inhibitors. nih.gov |
| Enzymes (e.g., FAAH, LRRK2) | Neurodegenerative & Psychiatric Disorders | The imidazopyridine scaffold is a versatile platform for designing inhibitors of various enzymes implicated in CNS diseases. nih.gov |
Advanced SAR-Driven Design and Optimization for Improved Preclinical Profiles
Once a preliminary biological activity is identified, a systematic Structure-Activity Relationship (SAR) study will be essential to optimize the potency, selectivity, and pharmacokinetic properties of This compound .
Future research should focus on:
Modification of Core Substituents: The bromine atom at the C5 position is an ideal point for modification via cross-coupling reactions to explore how different functional groups (e.g., small alkyl groups, aromatic rings, hydrogen-bond donors/acceptors) impact activity. The methoxy (B1213986) group at C7 can also be varied (e.g., to ethoxy, trifluoromethoxy, or a hydroxyl group) to fine-tune properties like lipophilicity and metabolic stability.
Exploration of Other Positions: Functionalization at other positions on the imidazo[1,5-a]pyridine ring system should be investigated to build a comprehensive SAR model.
Bioisosteric Replacement: The imidazo[1,5-a]pyridine core itself can be considered a bioisostere of other important scaffolds like purines. researchgate.net Within the molecule, replacing the bromo or methoxy groups with bioisosteric equivalents could improve drug-like properties without losing the key interactions with the biological target.
An example of an SAR-driven approach is the optimization of imidazo[1,5-a]pyridine derivatives as 5-HT4R partial agonists, where modifications to the piperidine (B6355638) moiety and the spacer length led to the discovery of a lead compound with improved efficacy and ADME properties. researchgate.net A similar iterative process of design, synthesis, and testing will be vital for developing a preclinical candidate from the This compound scaffold.
Integration of Multidisciplinary Research Approaches (e.g., Chemoinformatics, Omics Technologies)
To accelerate the drug discovery process, modern computational and systems biology tools should be integrated into the research plan.
Chemoinformatics and Molecular Modeling: Before extensive synthesis, computational methods can predict the properties of virtual derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling can help identify the key physicochemical properties correlated with biological activity. mdpi.com Molecular docking simulations can predict the binding modes of This compound and its analogues within the active site of potential protein targets, guiding rational drug design. nih.govnih.gov
Omics Technologies: If a compound shows promising cellular activity, transcriptomics (RNA-seq) and proteomics can be used to identify its mechanism of action by analyzing changes in gene and protein expression. This can help validate the intended target and uncover potential off-target effects or novel mechanisms.
Chemoproteomics: This approach can be used to directly identify the protein targets of a bioactive compound from the entire proteome, which is particularly useful when the target is unknown.
By combining computational predictions with experimental biology, research can be more focused and efficient, reducing the time and cost associated with bringing a new therapeutic agent to preclinical development.
Development of Advanced Delivery Systems and Prodrug Strategies to Optimize Preclinical Pharmacokinetics
Even a highly potent compound can fail in development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Future research must address these potential liabilities for This compound .
Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. This strategy can be used to overcome issues like poor solubility or membrane permeability. For heterocyclic compounds, ester, carbamate, or phosphate (B84403) groups can be appended to be cleaved by endogenous enzymes. Although one study on imidazo[1,2-a]pyridine (B132010) phosphonocarboxylates found that their prodrugs had unsatisfactory stability, it highlighted the need to develop other prodrug design strategies. nih.gov
Advanced Delivery Systems: Encapsulating the compound in a nanoparticle-based delivery system, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from premature degradation, and potentially target it to specific tissues (e.g., tumors via the enhanced permeability and retention effect). researchgate.net Metal-organic frameworks (MOFs) are also being explored as highly porous, customizable carriers for controlled drug release. wikipedia.org
Formulation Development: Simple formulation strategies, such as creating pharmaceutically acceptable salts of the compound, can significantly improve solubility and bioavailability. google.com
Addressing the biopharmaceutical properties of This compound early in the development process will be critical for its successful translation from a laboratory curiosity to a potential clinical candidate.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-7-methoxyimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodology : Cyclocondensation of 2-(aminomethyl)pyridines with nitro derivatives in polyphosphoric acid (PPA) at 110–160°C is a key approach. For example, 6-Bromo-7-methoxyimidazo[1,5-a]quinoline (structurally analogous) was synthesized using 5-bromo-6-methoxyquinolin-2-yl methanamine and nitromethane in PPA, yielding 72% .
- Optimization : Adjusting stoichiometry (e.g., 5 equivalents of nitroethane), temperature (110–160°C), and acid concentration (85% PPA) improves cyclization efficiency. Post-reaction neutralization with NaOH and purification via column chromatography are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituent effects (e.g., methoxy group at δ ~3.9 ppm). For 7-bromo analogs, downfield shifts (~δ 8.0 ppm) confirm bromine’s electron-withdrawing effect .
- HRMS : Validate molecular formula (e.g., C₈H₇BrN₂O for the target compound) with <2 ppm mass accuracy. Use ESI+ mode for better ionization .
Advanced Research Questions
Q. How does bromine substitution at position 5 influence cross-coupling reactivity for derivatization?
- Mechanistic Insight : Bromine at position 5 enables Suzuki-Miyaura couplings with aryl boronic acids. For example, 7-Bromo-2-phenylimidazo[4,5-b]pyridine underwent Pd-catalyzed coupling with phenylboronic acid, achieving >80% yield in DMF at 80°C .
- Challenges : Steric hindrance from the methoxy group at position 7 may reduce coupling efficiency. Optimize ligand choice (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) to mitigate this .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,5-a]pyridine derivatives?
- Case Study : Antibacterial assays showed varying MIC values for gram-positive vs. gram-negative bacteria. For imidazo[1,5-a]pyridines, discrepancies may arise from bacterial efflux pumps or membrane permeability. Include controls like ciprofloxacin and test under standardized CLSI guidelines .
- Data Normalization : Use logP calculations (e.g., ClogP ~2.5) to correlate lipophilicity with bioactivity. Adjust substituents (e.g., replacing methoxy with CF₃) to enhance penetration .
Q. How do π-stacking and hydrogen bonding govern the photophysical properties of this compound?
- Structural Analysis : X-ray crystallography of imidazo[1,5-a]pyridines reveals intermolecular C–H⋯N and π–π interactions (3.5–3.8 Å spacing), which enhance fluorescence quantum yields (ΦF ~0.45) .
- Applications : The large Stokes shift (~100 nm) makes it suitable for blue-emitting OLEDs. Measure using time-resolved fluorescence spectroscopy in DMSO .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
